molecular formula C18H18O3 B5852830 methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate

methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate

Cat. No. B5852830
M. Wt: 282.3 g/mol
InChI Key: SVDWUSWYPYNXGB-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate, also known as methyl eugenol, is a natural organic compound found in various plants and spices. It has been used for centuries in traditional medicine and as a flavoring agent in food and beverages. In recent years, methyl eugenol has gained attention for its potential medicinal properties and has been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate eugenol is not fully understood, but it is believed to exert its therapeutic effects through various pathways. It has been found to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. It has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Methyl eugenol has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to reduce oxidative stress and inflammation in animal models of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

Methyl eugenol has several advantages for laboratory experiments, including its low toxicity and availability. However, it also has some limitations, such as its low solubility in water and its potential to interfere with other experimental assays.

Future Directions

There are several future directions for research on methyl 4-{[2-(1-propen-1-yl)phenoxy]methyl}benzoate eugenol. One area of interest is the development of novel formulations and delivery methods to improve its bioavailability and therapeutic efficacy. Another area of research is the identification of its molecular targets and signaling pathways, which could lead to the development of more targeted and effective therapies. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

Methyl eugenol can be synthesized through various methods, including the reaction of eugenol with methanol in the presence of an acid catalyst. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.

Scientific Research Applications

Methyl eugenol has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. Methyl eugenol has also been found to protect against oxidative stress and inflammation, which are implicated in the development of various chronic diseases.

properties

IUPAC Name

methyl 4-[[2-[(E)-prop-1-enyl]phenoxy]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-3-6-15-7-4-5-8-17(15)21-13-14-9-11-16(12-10-14)18(19)20-2/h3-12H,13H2,1-2H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDWUSWYPYNXGB-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-({2-[(1E)-prop-1-en-1-yl]phenoxy}methyl)benzoate

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